Product packaging for 2,6-difluoro-N-methyl-N-phenylbenzamide(Cat. No.:)

2,6-difluoro-N-methyl-N-phenylbenzamide

Cat. No.: B12128873
M. Wt: 247.24 g/mol
InChI Key: ADJOILVKNLOCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-N-methyl-N-phenylbenzamide (CAS 327103-91-3) is a benzamide derivative of interest in several research fields, particularly in the design and synthesis of novel bioactive molecules. The 2,6-difluorobenzamide motif is a recognized scaffold in medicinal chemistry. Research indicates that this structural feature is significant in the development of compounds that target bacterial cell division, specifically by inhibiting the essential filamentous temperature-sensitive protein Z (FtsZ) . The presence of the two fluorine atoms in the ortho positions of the benzamide ring is known to induce a non-planar conformation between the amide group and the aromatic ring, which can enhance hydrophobic interactions within the allosteric binding pocket of target proteins like FtsZ . The addition of an N-methyl group on the amide nitrogen can alter the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is strictly for research applications in laboratory settings. It is intended for use as a reference standard, a synthetic intermediate, or a building block in the discovery of new chemical entities. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11F2NO B12128873 2,6-difluoro-N-methyl-N-phenylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

2,6-difluoro-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H11F2NO/c1-17(10-6-3-2-4-7-10)14(18)13-11(15)8-5-9-12(13)16/h2-9H,1H3

InChI Key

ADJOILVKNLOCMH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,6 Difluoro N Methyl N Phenylbenzamide Analogues

Development of Efficient Synthetic Routes for Benzamide (B126) Formation

The creation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. For a target like 2,6-difluoro-N-methyl-N-phenylbenzamide, the key step is the coupling of a 2,6-difluorobenzoic acid derivative with N-methylaniline.

Amide Bond Formation via Coupling Reagents (e.g., DIC, HOBt, HATU)

The use of coupling reagents to activate the carboxylic acid moiety is the most common strategy for amide bond formation. These reagents facilitate the reaction, which formally involves the dehydration of a carboxylic acid and an amine, under mild conditions, minimizing side reactions and preserving sensitive functional groups.

The reaction begins with the activation of the carboxylic acid (e.g., 2,6-difluorobenzoic acid) by the coupling reagent. For carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), this involves the formation of a highly reactive O-acylisourea intermediate. researchgate.net However, this intermediate is susceptible to racemization if the carboxylic acid has a chiral center and can undergo intramolecular rearrangement. To mitigate these issues and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) are frequently used. researchgate.net HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and reacts cleanly with the amine (N-methylaniline) to form the desired amide. researchgate.netchemicalbook.com

More advanced uronium/aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), have been developed for more challenging couplings, including those involving sterically hindered amines or electron-poor anilines. researchgate.netresearchgate.net HATU, which is based on the less-explosive HOBt-analogue HOAt (1-hydroxy-7-azabenzotriazole), reacts faster and often provides higher yields with less epimerization compared to HBTU. researchgate.netchemicalbook.com For sluggish reactions involving electron-deficient amines, a combination of EDC (a water-soluble carbodiimide), DMAP (4-dimethylaminopyridine) as an acyl transfer agent, and a catalytic amount of HOBt can be highly effective. researchgate.net

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Reagent/System Type Key Features & Byproducts Common Applications
DIC / HOBt Carbodiimide + Additive Forms soluble diisopropylurea byproduct. HOBt minimizes racemization. Standard, cost-effective choice. researchgate.netchemicalbook.com General peptide and amide synthesis. byjus.com
EDC / HOBt Carbodiimide + Additive Forms water-soluble urea (B33335) byproduct, simplifying workup. Effective for a range of substrates. researchgate.net Aqueous media reactions, bioconjugation, general synthesis. researchgate.net
HATU Uronium Salt Highly reactive, fast reaction times, low racemization. Byproducts are water-soluble. researchgate.netchemicalbook.com Difficult couplings, sterically hindered substrates, solid-phase synthesis. researchgate.net
COMU Uronium Salt Based on Oxyma, considered safer than benzotriazole-based reagents. High efficiency, soluble byproducts. byjus.com Solution-phase and solid-phase synthesis, particularly where safety is a concern. byjus.com

Exploration of Alternative Synthetic Pathways (e.g., Acyl Chlorides, Solid-Phase Synthesis)

Beyond coupling reagents, other methods offer distinct advantages. The reaction of an amine with an acyl chloride is a classic and highly efficient method for forming amides. ncert.nic.in In this approach, 2,6-difluorobenzoic acid would first be converted to the more reactive 2,6-difluorobenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with N-methylaniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. ncert.nic.ingoogle.com This method is robust, scalable, and often high-yielding, though the handling of moisture-sensitive acyl chlorides and corrosive byproducts requires care. google.com

Solid-Phase Synthesis (SPS) offers a powerful alternative, particularly for creating libraries of related compounds. In a typical solid-phase approach, a building block is covalently attached to an insoluble polymer resin. chalmers.se For the synthesis of benzamide analogues, either the N-methylaniline or the 2,6-difluorobenzoic acid component could be anchored to the resin. The synthesis proceeds by adding the solution-phase reagent, allowing the reaction to go to completion, and then simply filtering and washing the resin to remove excess reagents and byproducts. chalmers.seorganic-chemistry.org This cycle of coupling and washing is repeated as needed. researchgate.net The final product is cleaved from the resin in the last step. chalmers.se While initial setup can be more complex, SPS dramatically simplifies purification and is amenable to automation. researchgate.net This technique is especially useful for synthesizing peptide-like structures or for combinatorial chemistry applications. ambeed.comnih.gov

Regioselective Introduction of Fluorine Atoms onto the Benzoyl Moiety

The synthesis of the target molecule requires the key intermediate 2,6-difluorobenzoic acid. This precursor is typically synthesized rather than being fluorinated at a late stage. One common industrial route involves the hydrolysis of 2,6-difluorobenzonitrile. This hydrolysis can be achieved under basic conditions, for example, by heating with aqueous sodium hydroxide (B78521) in an autoclave, followed by acidification to precipitate the desired 2,6-difluorobenzoic acid. chemicalbook.com An alternative hydrolysis method uses hydrogen peroxide with a base catalyst, which can proceed under milder conditions. chemicalbook.com

More advanced and direct methods for regioselective fluorination are emerging. Palladium-catalyzed C-H activation has been demonstrated for the selective mono- and di-fluorination of benzoic acid derivatives. researchgate.net In this strategy, an amide directing group is used to position the palladium catalyst, which then facilitates the C-H activation at the ortho positions. Subsequent reaction with an electrophilic fluorine source, such as N-fluorotrimethylpyridinium triflate, installs the fluorine atoms. researchgate.net Although this provides a direct route to the fluorinated core, it requires additional steps to install and potentially remove the directing group. researchgate.net

Strategies for N-Methyl-N-Phenyl Substitution and Aryl Amine Precursor Synthesis

The amine precursor required for the synthesis is N-methylaniline. A number of synthetic methods are available for its preparation. The classic approach involves the direct methylation of aniline (B41778). Reagents such as dimethyl sulfate (B86663) or methyl halides can be used, typically in the presence of a base. chemicalbook.com Another prominent method is the reaction of aniline with methanol (B129727) at high temperatures and pressures over a metal-based catalyst, such as copper-chromium oxides. google.comscispace.com More contemporary and greener methods include the electrochemical alkylation of aniline with methanol over modified kaolin (B608303) catalysts. acs.org

Once N-methylaniline is obtained, its coupling with the 2,6-difluorobenzoyl moiety can be accomplished using the standard amide bond formation techniques described previously (Section 2.1). However, the coupling to a secondary amine like N-methylaniline can be more challenging than to a primary amine due to increased steric hindrance and lower nucleophilicity. This often necessitates the use of more powerful coupling reagents like HATU or longer reaction times to achieve high yields. researchgate.net

Advanced Chemical Transformations and Derivatization Strategies

Further functionalization of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new analogues.

Site-Selective C-H Functionalization (e.g., Bromination)

Site-selective C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. For the this compound core, the regioselectivity of further electrophilic substitution on the benzoyl ring is governed by the directing effects of the existing substituents. The two fluorine atoms are ortho-, para-directing, and the N-methyl-N-phenylcarboxamide group is a deactivating, meta-directing group. The confluence of these effects strongly directs incoming electrophiles to the C4 position, which is para to both fluorine atoms and meta to the amide group. Therefore, a standard electrophilic bromination using Br₂ and a Lewis acid would be expected to yield the 4-bromo derivative.

Achieving functionalization at other positions, such as C3 or C5, requires more advanced strategies like directed C-H activation. Transition metal catalysis, using elements like rhodium or iridium, can enable C-H functionalization at positions ortho to a directing group. nih.govrsc.org For instance, Cp*Ir(III) complexes have been shown to effectively catalyze the ortho-halogenation of N,N-disubstituted benzamides using N-halosuccinimides as the halogen source. nih.gov By treating the amide carbonyl as a directing group, such a strategy could potentially be adapted to achieve bromination at the C3 and C5 positions of the 2,6-difluorobenzoyl ring, overriding the inherent electronic preferences of the substrate. Boron-mediated methods, where a transient BBr₃-complex directs subsequent bromination, also provide a powerful route for ortho-halogenation of specific aromatic substrates. chalmers.se

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aromatic Substituents

The introduction of new aromatic substituents onto analogues of this compound can be strategically achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. acs.orglibretexts.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netyoutube.com The versatility of the Suzuki-Miyaura reaction allows for the formation of biaryl systems, which are common motifs in pharmaceuticals and functional materials. semanticscholar.orgrsc.org

The general catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a palladium(0) complex undergoes oxidative addition to an aryl halide (an analogue of our target compound bearing a halogen substituent). This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

For the synthesis of analogues of this compound with additional aromatic substituents, one could envision two primary retrosynthetic disconnections amenable to a Suzuki-Miyaura coupling strategy:

Coupling at the N-phenyl ring: An analogue bearing a halogen (e.g., bromine or iodine) on the N-phenyl group could be coupled with a variety of arylboronic acids.

Coupling at the benzoyl ring: A halo-substituted 2,6-difluorobenzoyl precursor could be coupled with N-methylaniline or its derivatives prior to or after a Suzuki-Miyaura reaction to introduce a new aryl group.

The success of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] are commonly employed. semanticscholar.orgresearchgate.net The use of specialized phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance the catalytic activity and stability, particularly for challenging substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Compounds

EntryAryl HalideBoronic AcidCatalyst / LigandBaseSolventYield (%)
14-Bromo-N,N-dimethylbenzamidePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95
21-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O88
32-Bromopyridine3-Tolylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane92
44-ChloroanisolePhenylboronic acid[Pd(allyl)Cl]₂ / cataCXium® AK₃PO₄Dioxane/H₂O85

This table presents generalized conditions from the literature for Suzuki-Miyaura reactions on various aryl halides to form biaryl compounds and serves as a model for potential application to analogues of this compound. The specific substrates shown are for illustrative purposes.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed C-H activation/arylation reactions represent a more direct approach to forming biaryl structures. rsc.org These methods avoid the need for pre-functionalized halo-arenes and instead directly couple an aromatic C-H bond with an arylating agent. For instance, palladium(II) catalysts have been used to facilitate the ortho-C-H arylation of benzoic acids and their derivatives. nih.gov Rhodium-catalyzed C-H activation has also emerged as a powerful tool for the synthesis of complex organic molecules from simple benzamides. nih.govnih.govacs.org These advanced methodologies offer a more atom-economical route to the desired biaryl analogues of this compound.

The choice of reaction conditions, including the specific palladium or rhodium catalyst, ligands, and additives, is crucial for achieving high yields and selectivity in these transformations. nih.govnih.gov The electronic and steric properties of the substituents on both coupling partners can significantly influence the reaction outcome.

Spectroscopic and Advanced Structural Characterization of 2,6 Difluoro N Methyl N Phenylbenzamide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of 2,6-difluoro-N-methyl-N-phenylbenzamide, distinct signals are expected for the protons of the N-methyl group, the N-phenyl ring, and the 2,6-difluorobenzoyl moiety.

The N-methyl protons are anticipated to appear as a singlet in the upfield region of the spectrum, typically around 3.5 ppm. The exact chemical shift can be influenced by the solvent and the rotational dynamics around the amide C-N bond.

The protons of the N-phenyl group will present as a set of multiplets in the aromatic region (approximately 7.0-7.5 ppm). Due to the free rotation of the phenyl ring, these five protons may overlap, creating a complex multiplet pattern.

The three protons on the 2,6-difluorobenzoyl ring are expected in the aromatic region as well. The proton at the C4 position would likely appear as a triplet of triplets due to coupling with the adjacent C3 and C5 protons and the two fluorine atoms at C2 and C6. The protons at the C3 and C5 positions would appear as a multiplet, further complicated by coupling to both the adjacent protons and the fluorine atoms.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃~3.5Singlet3H
N-Phenyl (C₂'H, C₃'H, C₄'H, C₅'H, C₆'H)~7.0 - 7.5Multiplet5H
Benzoyl (C₃H, C₄H, C₅H)~6.9 - 7.6Multiplet3H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the N-methyl carbon.

The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 160-170 ppm. Its signal may appear as a triplet due to coupling with the two adjacent fluorine atoms.

The N-methyl carbon will appear in the upfield region of the spectrum, generally between 30-40 ppm.

The aromatic carbons will produce a series of signals in the range of 110-165 ppm. The carbons directly bonded to fluorine (C2 and C6) are expected to show large C-F coupling constants and appear as doublets. Their chemical shift will be significantly affected by the fluorine atoms, typically in the 158-162 ppm range. The other carbons of the difluorobenzoyl and phenyl rings will also exhibit signals in the aromatic region, with their precise shifts and multiplicities determined by their electronic environment and any C-F coupling. For instance, data for N-(2,6-dimethylphenyl)-4-fluorobenzamide shows aromatic carbons in the 115-165 ppm range. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C=O~160-170Triplet
N-CH₃~30-40Singlet
C1~115-125Triplet
C2, C6~158-162Doublet
C3, C5~112-118Doublet
C4~130-135Triplet
C1'~140-145Singlet
C2', C6'~128-132Singlet
C3', C5'~128-132Singlet
C4'~125-130Singlet

¹⁹F NMR is a powerful technique for directly observing the fluorine atoms in a molecule. In this compound, the two fluorine atoms at the C2 and C6 positions are chemically equivalent due to the symmetry of the 2,6-difluorobenzoyl group. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal's chemical shift would likely fall in the typical range for aromatic C-F bonds. For comparison, the ¹⁹F NMR signal for N-(2,6-dimethylphenyl)-4-fluorobenzamide appears around -108 ppm. rsc.org The signal for the title compound would be a multiplet due to coupling with the aromatic protons on the same ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.

ESI-HRMS is a soft ionization technique that allows for the very accurate mass determination of a molecule, often to within a few parts per million. For this compound (C₁₄H₁₁F₂NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated with high precision. This technique would confirm the elemental composition of the compound. While specific data for the title compound is not available, related compounds have been characterized using this method to confirm their calculated mass. guidechem.com

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing the purity of a sample and for identifying components in a mixture. In the context of synthesizing this compound, LC-MS would be employed to monitor the reaction progress, identify the product peak by its mass-to-charge ratio (m/z), and assess the purity of the final isolated compound. The retention time from the LC would serve as an additional identifier for the compound under specific chromatographic conditions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule. For this compound, both Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy would provide a characteristic fingerprint based on the vibrations of its constituent bonds.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The key functional groups in this compound—the tertiary amide, the difluorinated benzene (B151609) ring, and the N-phenyl ring—would each produce characteristic absorption bands.

The most prominent band in the IR spectrum is expected to be the carbonyl (C=O) stretching vibration of the amide group. For tertiary amides, this band typically appears in the range of 1630-1670 cm⁻¹. The exact position is sensitive to the electronic environment and molecular conformation. The C-N stretching vibration of the tertiary amide is expected to be found in the 1300-1400 cm⁻¹ region. Aromatic C-H stretching vibrations from both phenyl rings would appear above 3000 cm⁻¹, while the strong C-F stretching vibrations of the difluorobenzoyl moiety are expected in the 1100-1350 cm⁻¹ range.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a high-sensitivity technique that provides detailed vibrational analysis. Studies on various N-substituted benzamides confirm the assignment of key functional groups. nih.govresearchgate.net For this compound, the FTIR spectrum would offer a precise map of its vibrational modes.

The substitution pattern on the aromatic rings significantly influences the spectrum. The two fluorine atoms on the benzoyl ring are strong electron-withdrawing groups, which would influence the frequency of the adjacent carbonyl group. Furthermore, the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region would provide information about the substitution patterns on both aromatic rings.

Based on data from analogous structures, the expected vibrational frequencies for key functional groups are summarized below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideC=O Stretch1630 - 1670
AmideC-N Stretch1300 - 1400
AromaticC-H Stretch3000 - 3100
Aryl-FluorineC-F Stretch1100 - 1350
AromaticC=C Stretch1450 - 1600

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Although a specific crystal structure for this compound is not publicly documented, analysis of related compounds allows for a detailed prediction of its solid-state architecture. For instance, the crystal structures of numerous N-substituted benzamides and difluorobenzamide derivatives have been determined, revealing key conformational and packing features. rsc.orgnih.govnih.gov

In the solid state, the molecule is expected to be non-planar. The steric hindrance from the two ortho-fluorine atoms would cause the N-phenyl group and the 2,6-difluorobenzoyl group to be twisted relative to the central amide plane. The dihedral angle between the two aromatic rings is a critical parameter and can vary significantly, as seen in related structures like 2,6-dichloro-N-phenylbenzamide, where values of 48.5° and 65.1° were observed for two independent molecules in the asymmetric unit. nist.govresearchgate.net The N-methyl substitution would further influence this conformation.

A table of expected crystallographic parameters, based on similar structures like 2,6-difluoro-N-(prop-2-ynyl)benzamide, is provided below. nih.gov

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
Molecules per Asymmetric Unit (Z')1 or 2
Key Torsion AngleSignificant twist between the two phenyl rings

Computational and Theoretical Investigations of 2,6 Difluoro N Methyl N Phenylbenzamide Structure and Reactivity

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking studies are pivotal in understanding how a ligand interacts with its biological target at the molecular level. For the 2,6-difluorobenzamide (B103285) scaffold, a prominent target identified in several studies is the bacterial cell division protein FtsZ. nih.govplos.org Computational analyses of analogous compounds provide a strong basis for predicting the binding behavior of 2,6-difluoro-N-methyl-N-phenylbenzamide.

A key finding from conformational analysis of related molecules, such as 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), is that the presence of two fluorine atoms at the 2 and 6 positions of the benzoyl ring induces a non-planar conformation. nih.gov This steric effect forces the carboxamide group out of the plane of the aromatic ring, which is a critical conformation for binding to the allosteric site of the FtsZ protein. nih.gov This pre-disposition to a bioactive conformation is a significant advantage of the 2,6-difluoro substitution.

Docking simulations of DFMBA into the allosteric pocket of FtsZ have revealed specific and crucial interactions that stabilize the ligand-protein complex. nih.gov These interactions are primarily hydrophobic and involve hydrogen bonding. The 2,6-difluoroaromatic ring engages in strong hydrophobic interactions with key residues within the binding pocket. nih.gov Specifically, the 2-fluoro substituent has been shown to interact with residues such as Val203 and Val297, while the 6-fluoro group interacts with Asn263. nih.gov

The carboxamide group, a central feature of this compound, is also vital for target engagement. In docking studies of analogous compounds, this group forms critical hydrogen bonds with residues like Val207, Leu209, and Asn263. nih.gov The substitution of the carboxamide with other functional groups, such as benzohydroxamic acid or benzohydrazide, has been shown to result in a loss of activity, underscoring the importance of this moiety. nih.gov

Based on these findings from closely related compounds, a predictive model for the interaction of this compound with the FtsZ allosteric site can be proposed. The N-methyl-N-phenyl group would likely occupy a hydrophobic pocket, with the difluorobenzoyl moiety positioned to engage in the specific hydrophobic and hydrogen bonding interactions detailed above.

Feature of AnalogInteracting Residues in FtsZType of InteractionReference
2-Fluoro SubstituentVal203, Val297Hydrophobic nih.gov
6-Fluoro SubstituentAsn263Hydrophobic nih.gov
Carboxamide GroupVal207, Leu209, Asn263Hydrogen Bonding nih.gov

Pharmacophore Modeling in Rational Compound Design

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govyoutube.com A pharmacophore model can be used to screen large compound libraries for novel scaffolds that fit the required features, or to guide the optimization of existing lead compounds. nih.gov

While a specific pharmacophore model for this compound has not been published, models for inhibitors of its likely target, FtsZ, have been developed. nih.govnih.govacs.org These models are generally derived from the crystal structures of FtsZ in complex with known inhibitors or from a set of active compounds.

A representative pharmacophore model for allosteric inhibitors of FtsZ would typically include several key features:

Hydrogen Bond Acceptors: Corresponding to the oxygen atom of the carbonyl group in the benzamide (B126) scaffold.

Hydrogen Bond Donors: While the N-methyl substitution in the title compound removes the N-H donor present in primary and secondary benzamides, other parts of more complex molecules could fulfill this role. In the context of N-phenylbenzamides, the amide nitrogen of related compounds can act as a hydrogen bond donor. nih.gov

Aromatic/Hydrophobic Regions: Representing the phenyl and difluorophenyl rings, which engage in hydrophobic and π-stacking interactions within the binding pocket. nih.govacs.org

The development of a pharmacophore model for FtsZ inhibitors often involves identifying common features among a series of active molecules. nih.govnih.gov For instance, a study on FtsZ inhibitors identified a five-point pharmacophore model that was then used for 3D-QSAR studies and virtual screening. nih.gov Another approach combined pharmacophore modeling with molecular docking to filter and identify novel FtsZ inhibitors. acs.org

In the rational design of new compounds based on the this compound scaffold, a pharmacophore model would be instrumental. By understanding the essential spatial arrangement of aromatic rings and hydrogen bonding features, medicinal chemists can design modifications to the N-phenyl ring or other parts of the molecule to enhance potency, selectivity, or pharmacokinetic properties, while ensuring that the new designs still fit the established pharmacophore. The existing knowledge of the interactions of the 2,6-difluorobenzamide moiety provides a strong foundation for building such a model. nih.gov

Pharmacophore FeatureCorresponding Chemical Group in AnalogsReference
Hydrogen Bond AcceptorCarbonyl oxygen of the amide nih.govacs.org
Hydrogen Bond DonorAmide N-H (in related non-methylated compounds) nih.govacs.org
Aromatic/HydrophobicPhenyl and difluorophenyl rings nih.govacs.org

Polymorphism and Solid State Chemistry of N Phenylbenzamide Scaffolds

Identification and Characterization of Polymorphic Forms of Benzamide (B126) Derivatives

The N-phenylbenzamide scaffold is recognized as a potential "polymorphophore," a molecular fragment that predisposes a compound to exhibit polymorphism. figshare.com This tendency arises from the fine balance between strong and weak intermolecular interactions, which can lead to various stable or metastable packing arrangements. Research has identified and characterized multiple polymorphic forms for several benzamide derivatives, highlighting the structural diversity achievable within this class of compounds. figshare.comresearchgate.net

For instance, two distinct polymorphs of N-[2-(hydroxymethyl)phenyl]benzamide have been structurally elucidated. researchgate.net Both forms crystallize in the monoclinic space group P21/n but are distinguished by different unit cell parameters and crystal packing motifs. researchgate.net The less stable form, designated as polymorph II, undergoes a first-order phase transition to the more stable polymorph I at 85 °C. researchgate.net

A close structural analogue to the title compound, 2,6-dichloro-N-phenylbenzamide, has been characterized by single-crystal X-ray diffraction. nih.gov Its crystal structure is notable for having two independent molecules in the asymmetric unit, which adopt significantly different conformations. nih.gov This conformational dissimilarity within a single crystal underscores the shallow potential energy surface for N-phenylbenzamide derivatives, a key factor that can facilitate the formation of different polymorphs under varying crystallization conditions.

While no specific polymorphs of 2,6-difluoro-N-methyl-N-phenylbenzamide have been reported in the literature, the documented polymorphic nature of its parent scaffolds strongly suggests that this compound would likely exhibit polymorphism if subjected to a comprehensive screening process.

Factors Influencing Polymorph Formation (e.g., Solvent Effects, Crystallization Conditions)

The crystallization of a specific polymorphic form is a kinetically and thermodynamically controlled process, highly sensitive to a variety of experimental parameters. The choice of solvent, rate of cooling, and degree of supersaturation are critical factors that can dictate which polymorph nucleates and grows.

For benzamide derivatives, the crystallization environment plays a crucial role. The growth of twisted crystals of a metastable benzamide polymorph (form II) has been observed from highly supersaturated aqueous and ethanol (B145695) solutions, indicating that high thermodynamic driving forces can lead to the formation of non-equilibrium crystal forms.

The presence of impurities can also dramatically alter the polymorphic landscape. In a notable example, the presence of nicotinamide (B372718) was found to promote the transformation of the thermodynamically stable form I of benzamide into its metastable form III. This effect is attributed to a thermodynamic switch driven by the formation of solid solutions, which stabilizes the otherwise elusive form III. This highlights that even minor components in a crystallization mixture can have a profound impact on the final solid form.

Given that This compound possesses a molecular structure amenable to various intermolecular interactions, it is expected that its polymorphic outcome would be similarly influenced by:

Solvent Polarity: Solvents with different polarities can selectively solvate the molecule, potentially favoring different conformations or synthons in the nucleation step.

Temperature and Pressure: These thermodynamic variables directly affect the relative stability of polymorphs.

Crystallization Technique: Techniques such as slow evaporation, melt crystallization, or anti-solvent addition can explore different regions of the phase diagram, yielding different polymorphs.

Analysis of Intermolecular Forces Governing Crystal Landscape

For many N-phenylbenzamide derivatives, the intermolecular N–H···O hydrogen bond is a primary and highly directional interaction that defines the crystal packing. nih.gov This interaction typically forms robust chains or dimers, creating a foundational supramolecular synthon. In the crystal structure of 2,6-dichloro-N-phenylbenzamide, molecules are linked by N–H···O hydrogen bonds into chains that run parallel to the c-axis. nih.gov

However, a critical and distinguishing feature of This compound is the methylation of the amide nitrogen. The substitution of the amide proton with a methyl group completely removes the capacity for this classical N–H···O hydrogen bonding. This absence fundamentally alters the intermolecular interaction landscape, diminishing the influence of the strongest directional force typically seen in its analogues. Consequently, the crystal packing of the title compound will be governed exclusively by weaker interactions.

With the absence of the dominant N–H···O hydrogen bond, the weaker intermolecular forces become the primary determinants of the crystal structure for This compound . These interactions, though individually less energetic, collectively provide the stability for the crystal lattice.

C–H···O Interactions: The carbonyl oxygen is an effective hydrogen bond acceptor and can form multiple weak C–H···O bonds with aromatic and methyl C–H groups. These interactions are expected to be numerous and significant in directing the molecular packing.

π···π Stacking: The two phenyl rings provide opportunities for π···π stacking interactions. The electronic nature of these rings, influenced by the electron-withdrawing fluorine atoms on one ring, can lead to favorable offset or sandwich-type stacking arrangements.

C–H···π Interactions: The C–H bonds of the methyl group and the aromatic rings can act as donors in C–H···π interactions with the electron-rich faces of the phenyl rings.

Halogen-related Interactions: The fluorine atoms can participate in weak C–H···F and F···F contacts, which can further influence the crystal packing.

The polymorphic potential of N-phenylbenzamides has been attributed to the competition between these various weak forces. figshare.com The final crystal structure represents a delicate energetic compromise among these competing interactions, and slight perturbations in crystallization conditions can tip the balance in favor of one packing arrangement over another.

Computational Prediction of Crystal Structures and Energy Landscapes

In the absence of experimental crystal structures, computational methods, particularly crystal structure prediction (CSP), serve as powerful tools for exploring the potential polymorphic forms of a molecule. CSP studies involve generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies.

For benzamide and its derivatives, CSP has been successfully employed to identify experimentally observed polymorphs as low-energy structures on the computed crystal energy landscape. These studies often utilize a combination of force-field calculations and more accurate density functional theory (DFT) with dispersion corrections to refine the structures and their relative energies.

A computational analysis of This compound would be particularly insightful. Key aspects of such a study would include:

Conformational Analysis: The first step would be to determine the low-energy conformations of the isolated molecule. Studies on the related 2,6-difluoro-3-methoxybenzamide (B3025189) have shown that the ortho-difluoro substitution forces the amide group to be non-planar with the phenyl ring. mdpi.com A similar non-planar conformation is expected for the title compound, which will be a critical input for CSP.

Lattice Energy Calculations: A systematic search for crystal packing would likely reveal several structures within a narrow energy window (a few kJ/mol), representing potential polymorphs.

The table below summarizes the crystallographic data for a closely related analogue, providing a reference for potential unit cell parameters and packing motifs.

Table 1: Crystallographic Data for 2,6-dichloro-N-phenylbenzamide nih.gov Interactive data table. Click on headers to sort.

Parameter Value
Chemical Formula C₁₃H₉Cl₂NO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.378 (3)
b (Å) 11.657 (2)
c (Å) 17.525 (4)
β (°) 91.43 (3)
Volume (ų) 2527.9 (9)
Z 8

Table 2: List of Compounds Mentioned

Compound Name
This compound
N-[2-(hydroxymethyl)phenyl]benzamide
Benzamide
Nicotinamide
2,6-dichloro-N-phenylbenzamide

Advanced Research Directions and Future Perspectives for 2,6 Difluoro N Methyl N Phenylbenzamide

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of 2,6-difluoro-N-methyl-N-phenylbenzamide, while achievable through classical amidation reactions, presents opportunities for the development of more efficient and selective methodologies. A common approach involves the coupling of 2,6-difluorobenzoyl chloride with N-methylaniline. However, future research is directed towards overcoming the limitations of this method, such as the use of hazardous chlorinating agents and the potential for side reactions.

Advanced synthetic strategies under investigation include:

Catalytic Amidation: The use of transition metal catalysts, such as those based on palladium, copper, or iron, could enable the direct coupling of 2,6-difluorobenzoic acid with N-methylaniline. This approach would avoid the pre-activation of the carboxylic acid, thereby reducing waste and improving atom economy.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. The application of flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and enhanced scalability.

Biocatalysis: The use of enzymes, such as lipases or amidases, presents a green and highly selective alternative for amide bond formation. Research into identifying or engineering enzymes that can accommodate the sterically hindered 2,6-difluorobenzoyl moiety is a promising avenue.

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic AmidationHigher atom economy, milder reaction conditionsDevelopment of robust and versatile catalysts
Flow ChemistryEnhanced scalability, improved process controlOptimization of reactor design and reaction parameters
BiocatalysisHigh selectivity, environmentally friendlyEnzyme discovery and protein engineering

Comprehensive Exploration of Biological Target Space Beyond Current Modalities

While the biological activity of this compound is not yet extensively documented, the structural motif of N-phenylbenzamide is present in a variety of biologically active molecules. For instance, related compounds have shown potential as anticancer and antiparasitic agents. bldpharm.comnist.gov A comprehensive exploration of the biological target space for this specific compound is a critical future direction.

Initial investigations could draw inspiration from the known activities of structurally similar compounds. The 2,6-difluorobenzamide (B103285) moiety, for example, is a known pharmacophore that can influence the conformation and binding affinity of a molecule to its target.

Key areas for biological investigation include:

Anticancer Activity: Screening against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. Mechanistic studies would then be required to elucidate the mode of action, which could involve the inhibition of kinases, interference with protein-protein interactions, or other cellular pathways.

Antimicrobial Activity: The increasing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The unique electronic properties conferred by the fluorine atoms may lead to novel interactions with bacterial or fungal targets.

Neurological Disorders: The N-phenylamide core is found in some centrally active agents. Investigating the potential of this compound to modulate neurotransmitter receptors or enzymes involved in neurodegenerative diseases could uncover new therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. For this compound, these computational tools can be leveraged to accelerate research and development.

Structure-Activity Relationship (SAR) Prediction: ML models can be trained on existing data from related N-phenylbenzamide derivatives to predict the biological activity of novel, virtual analogs of this compound. This in silico screening can prioritize the synthesis of compounds with the highest probability of desired activity.

De Novo Design: Generative AI models can design novel molecules based on a set of desired properties. By inputting the this compound scaffold and specifying desired biological or material properties, these models can propose new derivatives with optimized characteristics.

Property Prediction: AI can predict various physicochemical and pharmacokinetic properties, such as solubility, permeability, and metabolic stability, which are crucial for the development of both drugs and functional materials.

AI/ML ApplicationObjectivePotential Impact
SAR PredictionPrioritize synthesis of potent analogsReduced cost and time in lead optimization
De Novo DesignGenerate novel compounds with desired propertiesExpansion of chemical space and discovery of innovative molecules
Property PredictionForecast key development parametersEarly identification of potential liabilities

Investigation of Advanced Solid-State Properties for Functional Material Applications

The solid-state properties of a molecule are dictated by its crystal packing and intermolecular interactions. The presence of fluorine atoms in this compound can lead to unique solid-state characteristics, making it a candidate for investigation in materials science.

Future research in this area should focus on:

Polymorphism Screening: A thorough investigation of the polymorphic landscape of this compound is essential. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and mechanical strength, which are critical for applications ranging from pharmaceuticals to organic electronics.

Crystal Engineering: The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and C-F···H hydrogen bonds. Understanding and controlling these interactions can allow for the rational design of crystal structures with desired properties, such as specific packing motifs or porosities.

Functional Material Development: The unique electronic and structural features of the molecule could be exploited in the development of functional materials. For example, its charge transport properties could be investigated for applications in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs).

Research AreaFocusPotential Application
Polymorphism ScreeningIdentification and characterization of different crystal formsOptimization of physical properties for specific uses
Crystal EngineeringControl of intermolecular interactionsDesign of materials with tailored architectures
Functional Material DevelopmentExploration of electronic and optical propertiesOrganic electronics, sensors

Q & A

Q. Table 1: Key Crystallographic Data for this compound

ParameterValueSource
Space groupP21/cP2_1/c
Bond length (C–F)1.34 Å
Torsion angle (N–C–O)122.6°

Q. Table 2: Biological Activity Trends in Analogues

Substituent PositionIC50_{50} (μM)TargetReference
2,6-F; N-Me0.45EGFR Kinase
2-F; N-Ph1.20COX-2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.